(R)-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydroquinoline ring. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves several steps, starting from commercially available precursorsThe reaction conditions often include the use of reducing agents such as sodium borohydride and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
Scientific Research Applications
®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid include:
- 4-Aminoquinoline
- 6-Carboxyquinoline
- Tetrahydroquinoline derivatives
Uniqueness
What sets ®-4-Amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid apart from these similar compounds is its chiral nature and the presence of both amino and carboxylic acid groups. This unique combination of features allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C10H12N2O2 |
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Molecular Weight |
192.21 g/mol |
IUPAC Name |
(4R)-4-amino-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H12N2O2/c11-8-3-4-12-9-2-1-6(10(13)14)5-7(8)9/h1-2,5,8,12H,3-4,11H2,(H,13,14)/t8-/m1/s1 |
InChI Key |
CDXWKOXZIYGESR-MRVPVSSYSA-N |
Isomeric SMILES |
C1CNC2=C([C@@H]1N)C=C(C=C2)C(=O)O |
Canonical SMILES |
C1CNC2=C(C1N)C=C(C=C2)C(=O)O |
Origin of Product |
United States |
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